4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide is a synthetic compound classified as a benzimidazole derivative. This compound has garnered interest due to its potential therapeutic applications, particularly in treating neurodegenerative diseases such as Alzheimer's and Huntington's diseases. Its unique structure incorporates a dioxolane ring, which contributes to its biological activity.
This compound has been documented in various scientific databases and patent filings, notably under Canadian Patent 3109623, which describes its synthesis and potential uses as a human glutaminyl cyclase inhibitor . Additionally, it is available from chemical suppliers like Sigma-Aldrich, which provides detailed information on its properties and applications .
4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide falls under the category of organic compounds, specifically within the realm of heterocyclic compounds due to the presence of the dioxolane ring. It is also categorized as an imidamide due to the carboximidamide functional group.
The synthesis of 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide typically involves several key steps:
The synthesis can be performed using standard organic chemistry techniques, including refluxing and column chromatography for purification. For instance, one reported method yields approximately 68.5% after purification via silica gel column chromatography.
The molecular structure of 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide features:
The compound's molecular formula is , and it has a molecular weight of approximately 220.23 g/mol. The InChI code for this compound can be referenced for precise structural identification .
4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide can participate in various chemical reactions typical for imidamides and heterocycles:
The reactions are generally conducted in solvents like ethanol or water, often under controlled temperature conditions to optimize yield and minimize side reactions .
The mechanism of action for 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide primarily involves its role as an inhibitor of human glutaminyl cyclase. This enzyme is implicated in the formation of neurotoxic amyloid-beta peptides associated with Alzheimer's disease.
Inhibition studies have demonstrated that this compound effectively reduces amyloid-beta production in vitro, suggesting its potential therapeutic efficacy .
Relevant data from suppliers indicate that this compound should be handled with care due to its biological activity .
4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide has significant potential in medicinal chemistry:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3